molecular formula C14H18FN3O3S B2392743 (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone CAS No. 2415523-82-7

(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone

Cat. No. B2392743
CAS RN: 2415523-82-7
M. Wt: 327.37
InChI Key: URHLKMXQUSRGQP-UHFFFAOYSA-N
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Description

(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism Of Action

The mechanism of action of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves its binding to the NMDA receptor and blocking the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the strength of synaptic transmission and can result in the inhibition of long-term potentiation (LTP), which is a process that is critical for learning and memory.
Biochemical and Physiological Effects:
(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with the overstimulation of NMDA receptors, which can lead to neuronal damage and cell death. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, one limitation of using (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone is that it can have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. One area of interest is the role of NMDA receptors in the development and progression of psychiatric disorders such as depression and schizophrenia. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone may also have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone and to optimize its use as a research tool.

Synthesis Methods

The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone involves several steps, including the reaction of 5-fluoro-6-methylpyridin-2-amine with 4-cyclopropylsulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then treated with piperazine in the presence of a base to yield the final product, (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone. The synthesis of (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone has also been used to investigate the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-10-12(15)4-5-13(16-10)14(19)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLKMXQUSRGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone

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